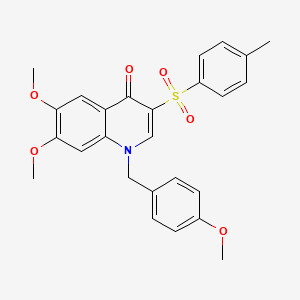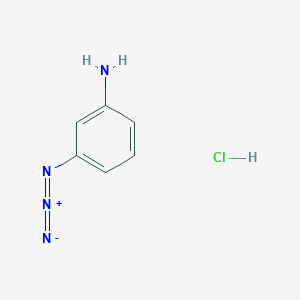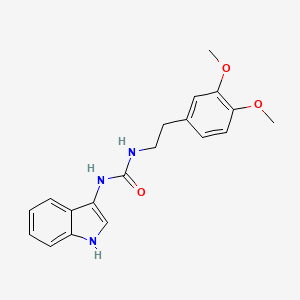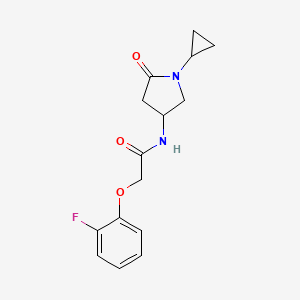
6,7-dimethoxy-1-(4-methoxybenzyl)-3-tosylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-1-(4-methoxybenzyl)-3-tosylquinolin-4(1H)-one, also known as DMQMT, is a synthetic compound with potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in a variety of research applications. In
Applications De Recherche Scientifique
Synthesis and Binding Studies
6,7-Dimethoxy-1-(4-methoxybenzyl)-3-tosylquinolin-4(1H)-one has been studied for its synthesis and binding properties, particularly in relation to apamin-sensitive Ca2+-activated K+ channels. It was found that methoxylated derivatives of this compound show a higher affinity for these binding sites, with specific structural modifications enhancing this affinity. Electrophysiological studies demonstrated the compound's ability to block afterhyperpolarization in rat dopaminergic neurons, highlighting its potential application in neurological research and drug development (Graulich et al., 2006).
Structural Analysis Techniques
The compound has also been utilized in structural analysis studies. For instance, its derivatives have been differentiated using proton magnetic resonance, providing a method to determine the position of substituents on the isoquinoline nucleus. This technique is valuable for elucidating the mechanisms of cyclization in synthetic chemistry, contributing to a deeper understanding of complex molecular structures (Waigh, 1980).
Discovery of New Compounds
Research into the chemical constituents of Thalictrum delavayi has led to the isolation of new compounds related to this compound. This work contributes to the field of natural product chemistry, expanding the repertoire of molecules available for pharmacological testing and potential drug development (Wang et al., 2003).
Photolabile Protecting Groups
The compound's structure has influenced the development of photolabile protecting groups for carboxylic acids. Studies have shown that derivatives based on similar structures possess high quantum efficiency for photo-induced release, making them suitable for controlled drug delivery applications and the study of biological processes in vivo (Fedoryak & Dore, 2002).
Sigma-2 Receptor Probes
In the context of neuropharmacology, derivatives of this compound have been evaluated as sigma-2 receptor probes. These studies are crucial for understanding the role of sigma-2 receptors in diseases and developing targeted therapies for psychiatric and neurological disorders (Xu et al., 2005).
Propriétés
IUPAC Name |
6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6S/c1-17-5-11-20(12-6-17)34(29,30)25-16-27(15-18-7-9-19(31-2)10-8-18)22-14-24(33-4)23(32-3)13-21(22)26(25)28/h5-14,16H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWJVTFGXNQJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2782256.png)

![5-(3-chlorobenzyl)-N-(3-ethoxypropyl)-7-methyl-4-oxo-4,5-dihydro[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxamide](/img/structure/B2782260.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-3-(2-methoxy-4-methylsulfanylbutyl)urea](/img/structure/B2782261.png)
![1,3-dimethyl-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2782263.png)
![N-(2,5-dimethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2782266.png)
![2-(2,4-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2782267.png)



![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2782272.png)
![(E)-4-(Dimethylamino)-N-(9-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)but-2-enamide](/img/structure/B2782274.png)
